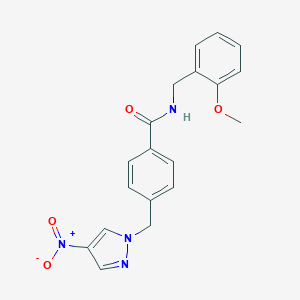![molecular formula C21H23ClN4O3 B213749 methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)
methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate, also known as CZC-54252, is a novel compound that has been synthesized and researched for its potential use in various scientific applications.
Mecanismo De Acción
Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate acts as a competitive inhibitor of CK1δ by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream substrates and disrupts the signaling pathways regulated by CK1δ.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate can effectively inhibit CK1δ activity in vitro and in vivo, leading to various biochemical and physiological effects. These effects include the disruption of circadian rhythms, the inhibition of cell division, and the induction of DNA damage response. methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate has also been shown to have anti-tumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate has several advantages as a research tool, including its high selectivity for CK1δ, its ability to inhibit CK1δ activity in vivo, and its potential for use in cancer research. However, there are also limitations to its use, including its low solubility in aqueous solutions and its potential for off-target effects on other kinases.
Direcciones Futuras
There are several future directions for research on methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate. One direction is the investigation of its potential for use in the treatment of various cancers, including breast cancer and leukemia. Another direction is the exploration of its role in regulating circadian rhythms and its potential for use in treating circadian rhythm disorders. Additionally, further research is needed to optimize the synthesis and formulation of methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate for use in in vivo studies.
Métodos De Síntesis
Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate can be synthesized through a multi-step process that involves the reaction of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantylamine with methyl 4-aminobenzoate, followed by the addition of a carbonyl group to the resulting compound. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate has been researched for its potential use as a selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes, including circadian rhythms, cell division, and DNA damage response. The inhibition of CK1δ can lead to the disruption of these processes, making methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate a valuable tool for studying the function of CK1δ and its downstream signaling pathways.
Propiedades
Nombre del producto |
methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate |
|---|---|
Fórmula molecular |
C21H23ClN4O3 |
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
methyl 4-[[3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23ClN4O3/c1-29-17(27)15-2-4-16(5-3-15)24-18(28)20-7-13-6-14(8-20)10-21(9-13,11-20)26-12-23-19(22)25-26/h2-5,12-14H,6-11H2,1H3,(H,24,28) |
Clave InChI |
WPSXRPCDXGEVNE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)

![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)

![{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)